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molecular formula C17H20N2O5 B3032793 Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate CAS No. 52117-01-8

Diethyl 2-acetamido-2-(4-cyanobenzyl)malonate

Cat. No. B3032793
M. Wt: 332.4 g/mol
InChI Key: IRNOEVZEDDUUJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04153715

Procedure details

To 50 ml of dimethylformamide is added 5.7 g (51 mmoles) of potassium tert-butoxide and 11.1 g (51 mmoles) of diethyl acetamidomalonate and the resulting mixture stirred at 25° for 15 minutes. The solution is then cooled to 10° and a solution of 10.0 g (51 mmoles) of 4-cyanobenzyl bromide, Case, J. Am. Chem. Soc., 47, 1143, (1925) in 40 ml of dimethylformamide is added dropwise over 20 minutes. The mixture is then stirred at 25° for 1 hour after which a further 0.285 g (2.5 mmoles) of potassium tert-butoxide and 0.55 (2.5 mmoles) of diethyl acetamidomalonate are added and stirring continued for 1 hour at 25°. The reaction mixture is then poured into 300 ml of ice water, causing the product to precipitate. Filtration, washing with water and drying yields 10.3 g (31 mmoles, 61%) of N-acetyl-4-cyano-α-(ethoxycarbonyl)phenylalanine ethyl ester, m.p. 160°-163°.
Quantity
10 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
300 mL
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
solvent
Reaction Step Three
[Compound]
Name
0.55
Quantity
2.5 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0.285 g
Type
catalyst
Reaction Step Four
Quantity
5.7 g
Type
reactant
Reaction Step Five
Quantity
11.1 g
Type
reactant
Reaction Step Five
Quantity
50 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
CC(C)([O-])C.[K+].[C:7]([NH:10][CH:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])[C:12]([O:14][CH2:15][CH3:16])=[O:13])(=[O:9])[CH3:8].[C:22]([C:24]1[CH:31]=[CH:30][C:27]([CH2:28]Br)=[CH:26][CH:25]=1)#[N:23]>CN(C)C=O.CC(C)([O-])C.[K+]>[CH2:15]([O:14][C:12](=[O:13])[C:11]([C:17]([O:19][CH2:20][CH3:21])=[O:18])([CH2:28][C:27]1[CH:30]=[CH:31][C:24]([C:22]#[N:23])=[CH:25][CH:26]=1)[NH:10][C:7](=[O:9])[CH3:8])[CH3:16] |f:0.1,5.6|

Inputs

Step One
Name
Quantity
10 g
Type
reactant
Smiles
C(#N)C1=CC=C(CBr)C=C1
Step Two
Name
ice water
Quantity
300 mL
Type
reactant
Smiles
Step Three
Name
Quantity
40 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
0.55
Quantity
2.5 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Name
Quantity
0.285 g
Type
catalyst
Smiles
CC(C)([O-])C.[K+]
Step Five
Name
Quantity
5.7 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
11.1 g
Type
reactant
Smiles
C(C)(=O)NC(C(=O)OCC)C(=O)OCC
Name
Quantity
50 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Stirring
Type
CUSTOM
Details
the resulting mixture stirred at 25° for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The solution is then cooled to 10°
ADDITION
Type
ADDITION
Details
are added
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
continued for 1 hour at 25°
Duration
1 h
CUSTOM
Type
CUSTOM
Details
to precipitate
FILTRATION
Type
FILTRATION
Details
Filtration
WASH
Type
WASH
Details
washing with water
CUSTOM
Type
CUSTOM
Details
drying

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)OC(C(NC(C)=O)(CC1=CC=C(C=C1)C#N)C(=O)OCC)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 31 mmol
AMOUNT: MASS 10.3 g
YIELD: PERCENTYIELD 61%
YIELD: CALCULATEDPERCENTYIELD 60.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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